Comparative Potency Against Smo Receptor Binding: MRT-10 vs. Cyclopamine
In a head-to-head comparison of Smo binding affinity, MRT-10 demonstrates an IC50 of 0.5 µM (500 nM) in HEK293 cells transiently expressing mouse Smo , whereas the reference antagonist cyclopamine exhibits a more potent IC50 of 46 nM in a comparable binding assay . This indicates that cyclopamine is approximately 10-fold more potent in this specific binding context, highlighting the distinct pharmacological profile of MRT-10.
| Evidence Dimension | Smo receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.5 µM (500 nM) |
| Comparator Or Baseline | Cyclopamine: 46 nM (0.046 µM) |
| Quantified Difference | Cyclopamine is approximately 10.9-fold more potent (lower IC50). |
| Conditions | HEK293 cells transiently expressing mouse Smo (MRT-10); TM3Hh12 cells (Cyclopamine). |
Why This Matters
Understanding the relative binding potency is crucial for selecting the appropriate tool compound, as MRT-10's lower affinity may be advantageous for specific experimental designs requiring partial or graded pathway inhibition.
